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Tranilast: A Comparative Analysis of Efficacy in
Randomized Controlled Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tranilast's performance against various
alternatives, supported by data from randomized controlled trials (RCTs). Tranilast, an
antiallergic agent, has been investigated for its therapeutic potential across a range of
conditions, primarily due to its inhibitory effects on mast cell degranulation and modulation of
the transforming growth factor-beta (TGF-[3) signaling pathway. This document summarizes key
guantitative data, experimental protocols, and visualizes relevant biological pathways and
workflows to facilitate a comprehensive understanding of Tranilast's efficacy.

Data Presentation: Summary of Quantitative Data
from Randomized Controlled Trials

The following tables summarize the key efficacy data from randomized controlled trials
investigating Tranilast in various therapeutic areas.

Table 1: Efficacy of Tranilast Eye Drops in Allergic Conjunctivitis
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. Sodium
Outcome Tranilast . . .
. Cromoglicate P-value Trial Design
Metric Group
Group

Multi-center,
randomized,

Cure Rate 30.97% 26.32% P =0.3936 single-blind,
positive-control,
non-inferiority

Efficacy Rate 91.15% 83.33% P =0.0636 "

Table 2: Efficacy of Topical Tranilast 8% Liposomal Gel for Post-Cesarean Surgical Scars

Tranilast- Placebo-
Outcome . .
. treated Half- treated Half- P-value Trial Design
Metric
scar scar
Mean Patient
and Observer )
o Prospective,
Scar Assessment  Significantly ) )
Higher P <.001 double-blind,
Scale (POSAS) lower )
split-scar
Score (9 months
post-treatment)
Patient o
) ] ) Significantly o
Satisfaction with Less satisfied P =.002 "

Scar Appearance

more satisfied

Table 3: Efficacy of Tranilast as an Adjunctive Therapy in Severe COVID-19
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. Antiviral
Tranilast +
Outcome o Therapy . ]
. Antiviral P-value Trial Design
Metric (Control)
Therapy Group
Group
Neutrophil-to- o Open-label,
Significantly ) .
Lymphocyte | Higher P =0.001 randomized
ower
Ratio (NLR) controlled trial
Quantitative C- o
) ) Significantly )
reactive protein Higher P =0.002 "
lower
(9-CRP)
Interleukin-1 (IL- Significantly )
Higher P =0.001 "
1) lower
Tumor Necrosis Significantly )
Higher P =0.001 "
Factor (TNF) lower
Lactate o
Significantly )
Dehydrogenase Higher P =0.046 "
lower
(LDH)
Oxygen Significantly F=772,P=
i ) Lower "
Saturation increased 0.007
Hospitalization >
36.6% 66.6% P =0.045
4 days
Deaths or ICU
1 4 P=0.20 "

Hospitalization

Table 4: Efficacy of Oral Tranilast in Preventing Restenosis after Percutaneous Transluminal
Coronary Angioplasty (PTCA) - TREAT-2 Trial
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Tranilast Placebo Group
Outcome . .
. Group (n=112 (n=127 P-value Trial Design
Metric . .
lesions) lesions)
Multicenter,
Restenosis Rate randomized,
(loss of =250% of 18.8% 44.1% P =.00005 double-blind,
initial gain) placebo-
controlled
Restenosis Rate
(stenosis of
25.9% 41.9% P=.012

>50% at follow-

up)

Table 5: Efficacy of Oral Tranilast in Preventing Restenosis after Percutaneous Coronary

Intervention (PCI) - PRESTO Trial

Outcome Tranilast

Metric Groups

Placebo Group P-value

Trial Design

Primary Endpoint
(Death,
Myocardial
Infarction, or
, _ 15.5% to 16.1%
Ischemia-driven
Target Vessel
Revascularizatio

n at 9 months)

15.8% P=0.77 t0 0.81

Double-blind,
randomized,
placebo-

controlled

Minimal Lumen
Diameter (MLD)
at follow-up 1.72t0 1.78 mm
(Angiographic

Substudy)

1.76 mm P=0.49 to 0.89

Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below.

Allergic Conjunctivitis: Tranilast vs. Sodium
Cromoglicate

Trial Design: A multi-center, randomized, single-blind, positive-control, non-inferiority clinical
trial was conducted.

Participants: 227 patients with allergic conjunctivitis were enrolled. 113 patients were
assigned to the Tranilast group and 114 to the sodium cromoglicate group.

Intervention:

o Experimental Group: Tranilast eye drops.

o Control Group: Sodium cromoglicate eye drops.
Treatment Duration: 28 days.

Outcome Measures: The primary outcomes were the cure rate and the overall efficacy rate,
assessed at the end of the treatment period.

Post-Cesarean Surgical Scars: Topical Tranilast vs.
Placebo

Trial Design: A prospective, randomized, double-blind, placebo-controlled, split-scar study
was conducted.

Participants: 26 women who had undergone a cesarean section. Each woman's scar was
divided into two halves for treatment.

Intervention:
o Treatment Half: Topical 8% Tranilast liposomal gel.
o Control Half: Tranilast-free liposomal gel (placebo).

Treatment Duration: Treatment was applied twice daily for 3 months.
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e Outcome Measures: Scar halves were evaluated by two investigators and the patients 9
months after the last application using the Patient and Observer Scar Assessment Scale
(POSAS). Patient satisfaction was also recorded.

Severe COVID-19: Tranilast as Adjunctive Therapy

 Trial Design: An open-label, single-center, randomized controlled trial.[1]

o Participants: 72 hospitalized patients with severe COVID-19 were initially chosen, with 60
patients included in the final analysis.[1] Patients were randomly assigned in a 1:1 ratio to
the control and intervention groups.[1]

e [ntervention:

o Intervention Group: Received 300 mg of Tranilast daily for seven days in addition to
standard antiviral therapy.[1]

o Control Group: Received only standard antiviral therapy.[1]

e Outcome Measures: The expression of inflammatory cytokines (IL-1, TNF), laboratory
markers (NLR, g-CRP, LDH), oxygen saturation, and clinical findings such as duration of
hospitalization and mortality or ICU admission were compared between the two groups.[1]

Prevention of Restenosis after Percutaneous Coronary
Intervention (PCI)

e TREAT-2 Trial:
o Trial Design: A multicenter, randomized, double-blinded, placebo-controlled trial.[2]

o Participants: 297 patients with 329 lesions who had undergone successful PTCA for both
de novo and restenaotic lesions.[2]

o Intervention: Patients were randomly assigned to receive either oral Tranilast or a placebo
for 3 months.[2]

o Qutcome Measures: Angiographic follow-up was performed at 3 months to assess
restenosis rates, defined as a loss of 50% or more of the initial gain in lumen diameter, or
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a percent stenosis of 250% at follow-up.[2]

e PRESTO Trial:

Trial Design: A large-scale, double-blind, randomized, placebo-controlled trial.[3]

[e]

o Participants: 11,484 patients who had undergone successful PCI.[3]

o Intervention: Patients were randomized to receive either Tranilast (300 mg or 450 mg
twice daily for 1 or 3 months) or a placebo, initiated within 4 hours after the procedure.[3]

[4]

o Outcome Measures: The primary endpoint was the composite of death, myocardial
infarction, or ischemia-driven target vessel revascularization within 9 months.[3] An
angiographic substudy measured the minimal lumen diameter (MLD) at follow-up.[3]

Mandatory Visualization
Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling
pathways affected by Tranilast and the workflows of the described clinical trials.

Tranilast's Inhibition of Mast Cell Degranulation
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Tranilast's Inhibition of Mast Cell Degranulation
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Tranilast's Modulation of the TGF-3 Signaling Pathway
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227 Patients with

Allergic Conjunctivitis Workflow of the Allergic Conjunctivitis RCT
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Workflow of the Allergic Conjunctivitis RCT
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26 Women Post-Cesarean Section Workflow of the Post-Cesarean Scar RCT

Split-Scar Design

Tranilast 8% Gel Placebo Gel

Twice Daily for 3 Months

9-Month Follow-Up

POSAS Score and
Patient Satisfaction

Click to download full resolution via product page

Workflow of the Post-Cesarean Scar RCT
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60 Hospitalized Patients

with Severe COVID-19 Workflow of the Severe COVID-19 RCT
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Workflow of the Severe COVID-19 RCT
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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from-randomized-controlled-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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